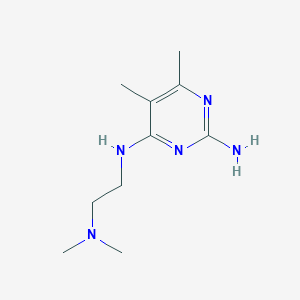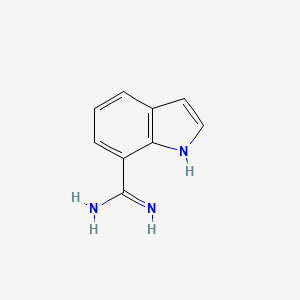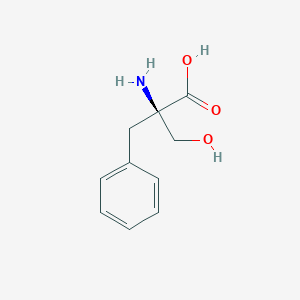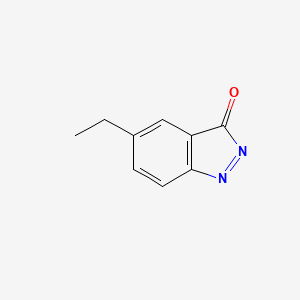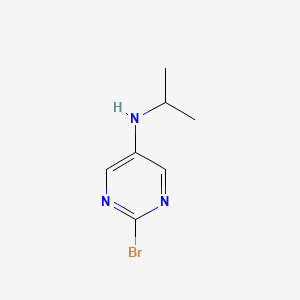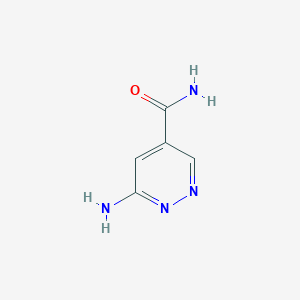
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group at the 5-position and a keto group at the 6-position of the pyridine ring, along with an acetic acid moiety attached to the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of 5-chloro-2-pyridinecarboxylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions, and the product is purified by recrystallization.
Another approach involves the use of 5-chloro-2-pyridinecarboxaldehyde as a starting material. This compound is reacted with malonic acid in the presence of a base such as sodium ethoxide to form the corresponding acetic acid derivative. The reaction is carried out under reflux conditions, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters can also enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents such as sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 5-chloro-2-pyridinecarboxylic acid, while reduction can produce 2-(5-chloro-6-hydroxy-1H-pyridin-2-yl)acetic acid.
科学的研究の応用
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and cardiovascular disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-(5-chloro-2-pyridinyl)acetic acid: Similar structure but lacks the keto group at the 6-position.
2-(5-chloro-6-hydroxy-1H-pyridin-2-yl)acetic acid: Similar structure but has a hydroxyl group instead of a keto group at the 6-position.
2-(5-chloro-6-methyl-1H-pyridin-2-yl)acetic acid: Similar structure but has a methyl group instead of a keto group at the 6-position.
Uniqueness
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid is unique due to the presence of both the chloro and keto groups on the pyridine ring, which confer specific chemical and biological properties
特性
CAS番号 |
1227600-55-6 |
|---|---|
分子式 |
C7H6ClNO3 |
分子量 |
187.58 g/mol |
IUPAC名 |
2-(5-chloro-6-oxo-1H-pyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H6ClNO3/c8-5-2-1-4(3-6(10)11)9-7(5)12/h1-2H,3H2,(H,9,12)(H,10,11) |
InChIキー |
LUCLWXNYUCFBCT-UHFFFAOYSA-N |
正規SMILES |
C1=C(NC(=O)C(=C1)Cl)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


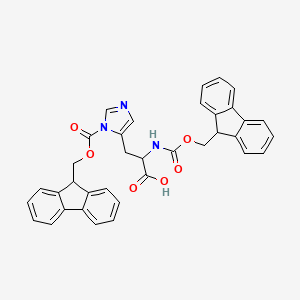
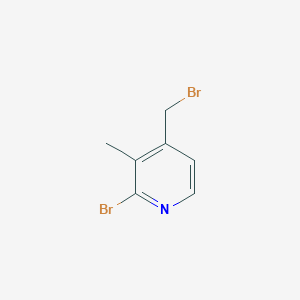
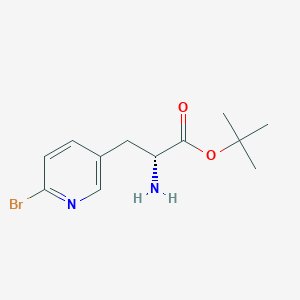
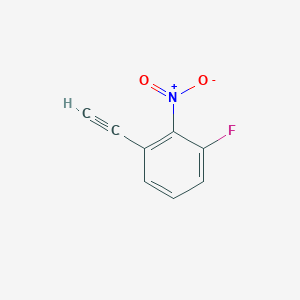
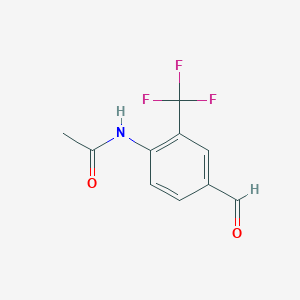
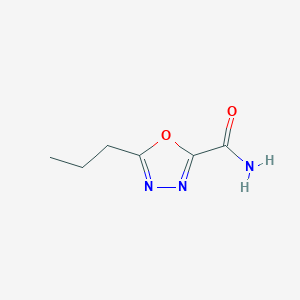
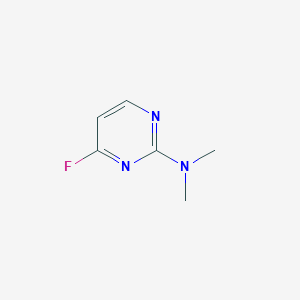
![4,7-Bis[10-bromo-7,7-bis(2-ethylhexyl)-3,11-dithia-7-silatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl]-5,6-difluoro-2,1,3-benzothiadiazole](/img/structure/B13118367.png)
